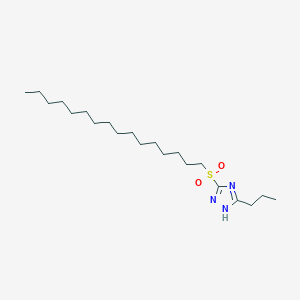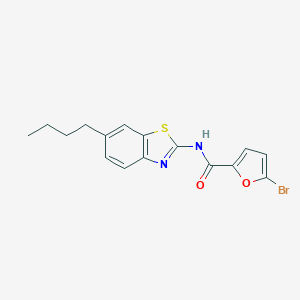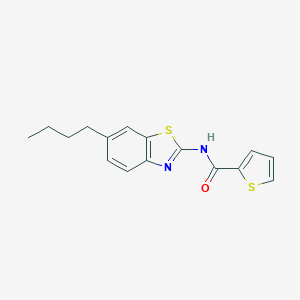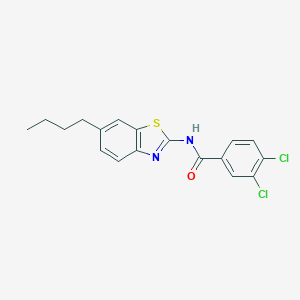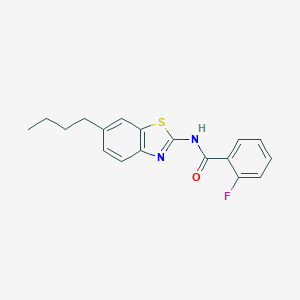![molecular formula C27H27BrN2O7S B316069 METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B316069.png)
METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-bromo-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include substituted benzaldehydes, ethoxyphenols, and thiazolopyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolopyrimidines in various chemical reactions.
Biology
In biology, the compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is evaluated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s mode of action and its potential therapeutic applications.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolopyrimidines with different substituents. Examples include:
- Methyl 2-(2-chloro-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl 2-(2-fluoro-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of METHYL 2-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLENE]-5-(3-ETHOXY-4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C27H27BrN2O7S |
|---|---|
分子量 |
603.5 g/mol |
IUPAC 名称 |
methyl (2Z)-2-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27BrN2O7S/c1-6-36-19-10-15(8-9-18(19)31)24-23(26(33)35-5)14(3)29-27-30(24)25(32)22(38-27)12-16-11-21(37-7-2)20(34-4)13-17(16)28/h8-13,24,31H,6-7H2,1-5H3/b22-12- |
InChI 键 |
RLBMQMCUXWIMLT-UUYOSTAYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4Br)OC)OCC)S3)C)C(=O)OC)O |
手性 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4Br)OC)OCC)/S3)C)C(=O)OC)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4Br)OC)OCC)S3)C)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-(3,4-dimethylphenyl)-5-(1H-indol-3-yl)-4-[4-(4-morpholinylmethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315987.png)
![1-{1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4-[4-(4-propionyl-1-piperazinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315988.png)
![1-[4-(3-chloro-4-methoxyphenyl)-5-(2-ethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315989.png)
![1-[1-(4-chlorophenyl)-5-(4-ethylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315990.png)
![ethyl 4-(3-acetyl-5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)benzoate](/img/structure/B315991.png)
![N-{4-[3-acetyl-5-(4-fluorophenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315993.png)
![N-{4-[3-acetyl-5-(2-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315994.png)
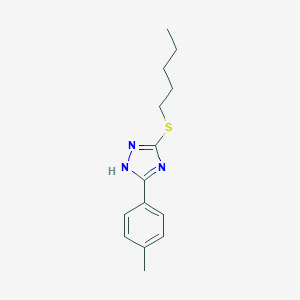
![N-(5-{5-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]pentyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B315998.png)
